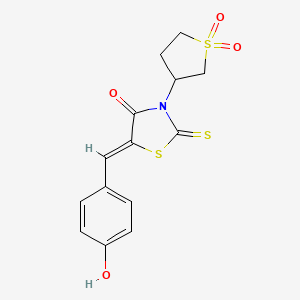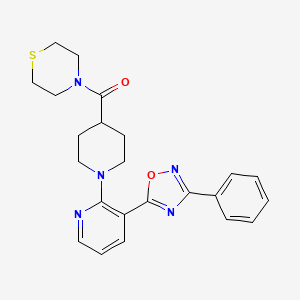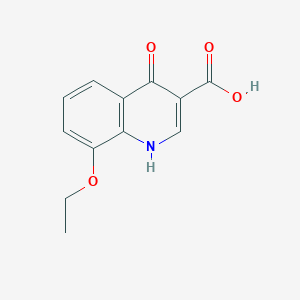
(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H13NO4S3 and its molecular weight is 355.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated the potential of derivatives similar to (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one in antimicrobial applications. A study by PansareDattatraya and Devan (2015) synthesized a series of derivatives that showed good to moderate activity against gram-positive and gram-negative bacteria, comparable to Ampicillin but lower than Ciprofloxacin. One compound, in particular, demonstrated very good and moderate activity against B. subtilus and S. aureus, indicating the potential for developing new antimicrobial agents from this chemical class Research and Reviews: Journal of Chemistry.
Anti-inflammatory and Hepatoprotective Properties
(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl) acetic acid, a derivative of the mentioned compound, was studied for its potential aldose reductase (AR) inhibitory activity. The inhibition of AR has implications in the pathogenesis of inflammation and related pathologies. A study by Wang et al. (2012) evaluated its role in protecting the liver against injury and fibrogenesis caused by CCl4 in rats, suggesting a novel therapeutic target for inflammatory pathology Journal of Gastroenterology and Hepatology.
Anticancer Activity
Another significant application of this compound and its derivatives is in anticancer research. Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated them for in vitro antimicrobial and anticancer potentials. One of the compounds demonstrated significant anticancer activity, indicating the potential of these derivatives as therapeutic agents against cancer Acta poloniae pharmaceutica.
Enzyme Inhibition for Neurological Disorders
The synthesis and evaluation of libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones for activity against protein kinases like DYR1A, CK1, CDK5/p25, and GSK3α/β, have been reported. These compounds, particularly identified as lead compounds, show promise as nanomolar DYRK1A inhibitors, which is significant for treating neurological or oncological disorders Pharmaceuticals.
Propiedades
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S3/c16-11-3-1-9(2-4-11)7-12-13(17)15(14(20)21-12)10-5-6-22(18,19)8-10/h1-4,7,10,16H,5-6,8H2/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDLNZFUDDXWRA-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-(3-{[(pyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2701723.png)
![3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane](/img/structure/B2701727.png)

![3-(3-methoxypropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2701731.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2701733.png)

![1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine](/img/structure/B2701737.png)


![6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2701741.png)
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2701742.png)
![N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide](/img/structure/B2701744.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2701745.png)